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Abstract
RMC-4550 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology

region 2 domain-containing phosphatase 2 (SHP2). Developed by Revolution Medicines, RMC-
4550 has demonstrated significant anti-tumor activity in a range of preclinical cancer models,

both as a monotherapy and in combination with other targeted agents. This technical guide

provides an in-depth overview of the discovery, mechanism of action, and preclinical

development of RMC-4550, with a focus on quantitative data, detailed experimental

methodologies, and the key signaling pathways it modulates.

Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling

node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/mitogen-

activated protein kinase (MAPK) and other pro-oncogenic signaling pathways.[1][2] Gain-of-

function mutations in PTPN11 are associated with developmental disorders and various

malignancies. Furthermore, SHP2 has been implicated in mediating resistance to targeted

cancer therapies.[1] These factors make SHP2 a compelling target for therapeutic intervention.

RMC-4550 emerged from structure-guided drug discovery efforts to identify a highly potent and

selective allosteric inhibitor of SHP2.[2] Unlike orthosteric inhibitors that target the catalytic site,

allosteric inhibitors like RMC-4550 bind to a different site on the enzyme, locking it in an

inactive conformation.[3]
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Discovery and Selectivity
RMC-4550 was identified as a potent and selective allosteric inhibitor of SHP2.[2] It was

developed to have a high-quality, drug-like preclinical profile, including moderate to high

bioavailability and a half-life suitable for once-daily oral administration.[1][2]

Quantitative Data
The following tables summarize the key quantitative data for RMC-4550 from preclinical

studies.

Table 1: In Vitro Potency of RMC-4550

Assay Type Target/Cell Line IC50 (nM) Reference(s)

Enzymatic Assay Full-length SHP2 0.583 - 1.55 [2][3]

Cellular pERK

Inhibition
PC9 31 - 39 [2][4]

Cellular pERK

Inhibition
HEK293 (WT SHP2) 49.2 [4]

Cellular pERK

Inhibition

NCI-H1838 (NF1-

mutant)
29

Cellular pERK

Inhibition
MeWo (NF1-mutant) 24

Table 2: Pharmacokinetic Parameters of RMC-4550
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Parameter Value Species Reference(s)

Bioavailability Moderate to high Preclinical species [1][2]

Half-life

Amenable for once-

daily oral

administration

Preclinical species [1][2]

In Vitro Intrinsic

Clearance

(hepatocytes)

3.6-24 µL/min/million

cells
Cross-species [1][2]

Passive Permeability 458 nm/s [1][2]

Efflux Ratio 1 [1][2]

Mechanism of Action
RMC-4550 is an allosteric inhibitor that stabilizes the auto-inhibited conformation of the wild-

type SHP2 enzyme.[3] This mode of inhibition is similar to that of the pioneering SHP2 inhibitor,

SHP099. By locking SHP2 in its inactive state, RMC-4550 prevents the dephosphorylation of

its target proteins, thereby inhibiting downstream signaling.[3] A key consequence of SHP2

inhibition by RMC-4550 is the suppression of the RAS/MAPK signaling pathway, which is

aberrantly activated in many cancers.[5] RMC-4550 has been shown to reduce the levels of

phosphorylated ERK (pERK), a downstream effector of the RAS/MAPK pathway.[2][4]

Signaling Pathways
RMC-4550 primarily impacts the RAS/MAPK signaling cascade. It also has effects on the

JAK/STAT pathway.

RAS/MAPK Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS/MAPK pathway and the point of

intervention for RMC-4550.
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Caption: RMC-4550 inhibits the SHP2-mediated activation of the RAS/MAPK pathway.
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JAK/STAT Signaling Pathway
RMC-4550 has also been shown to modulate the JAK/STAT signaling pathway, particularly in

the context of myeloproliferative neoplasms (MPNs).[5]
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Caption: RMC-4550 modulates JAK/STAT signaling through the inhibition of SHP2.
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Experimental Protocols
The following are representative protocols for key experiments used in the preclinical

evaluation of RMC-4550. These are generalized protocols based on standard laboratory

procedures and information from published studies.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of RMC-4550 on the proliferation and viability of cancer cell

lines.

Methodology:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g.,

1,000-5,000 cells/well) and allowed to adhere overnight.

Compound Treatment: RMC-4550 is serially diluted to a range of concentrations and added

to the cells. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a

humidified incubator with 5% CO2.

Viability Assessment:

For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow

for the formation of formazan crystals. The crystals are then solubilized, and the

absorbance is read at a specific wavelength (e.g., 570 nm).

For CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and

luminescence is measured.

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and

IC50 values are calculated using non-linear regression analysis.

Western Blotting
Objective: To assess the effect of RMC-4550 on the phosphorylation status of key signaling

proteins (e.g., ERK).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b610504?utm_src=pdf-body
https://www.benchchem.com/product/b610504?utm_src=pdf-body
https://www.benchchem.com/product/b610504?utm_src=pdf-body
https://www.benchchem.com/product/b610504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Lysis: Cells are treated with RMC-4550 for a specified time, then washed with ice-cold

PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a protein

assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or

PVDF membrane.

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with a primary antibody specific for the

protein of interest (e.g., anti-pERK, anti-ERK) overnight at 4°C.

Washing: The membrane is washed multiple times with TBST to remove unbound primary

antibody.

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of RMC-4550 in a living organism.

Methodology:

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of

immunocompromised mice (e.g., nude or NOD-scid mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Mice are randomized into treatment groups and treated with RMC-4550 (e.g., 10

or 30 mg/kg) or vehicle control via oral gavage, typically once daily.[5] In combination

studies, RMC-4550 has been administered at 10 mg/kg daily.[3]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and the tumors are excised for further analysis (e.g., pharmacodynamic studies).

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Preclinical Efficacy
RMC-4550 has demonstrated significant anti-tumor efficacy in various preclinical models.

Myeloproliferative Neoplasms (MPNs): In a mouse model of MPN, RMC-4550 treatment

reduced organomegaly and improved the overall health of the animals.[5] It also showed

synergistic effects when combined with the JAK inhibitor ruxolitinib.[5]

Pancreatic Ductal Adenocarcinoma (PDAC): In KRAS-mutant PDAC models, the

combination of RMC-4550 and the ERK inhibitor LY3214996 resulted in significant tumor

regression.[3]

Acute Myeloid Leukemia (AML): RMC-4550 has shown efficacy in FLT3 and KIT mutant AML

cell lines.

Other Solid Tumors: RMC-4550 has demonstrated anti-tumor activity in models of lung

cancer, melanoma, and colorectal cancer with specific RAS pathway mutations.[5]

Clinical Development
The promising preclinical data for RMC-4550 led to the development of its clinical-grade

equivalent, RMC-4630, which has advanced into clinical trials for the treatment of various solid
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tumors.

Conclusion
RMC-4550 is a potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism

of action and a favorable preclinical profile. Its ability to modulate key oncogenic signaling

pathways, particularly the RAS/MAPK pathway, has translated into significant anti-tumor

efficacy in a variety of cancer models. The preclinical data strongly support the continued

clinical investigation of SHP2 inhibition as a therapeutic strategy for a range of malignancies.

The ongoing clinical trials with its equivalent, RMC-4630, will be crucial in determining the

ultimate clinical utility of this therapeutic approach.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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